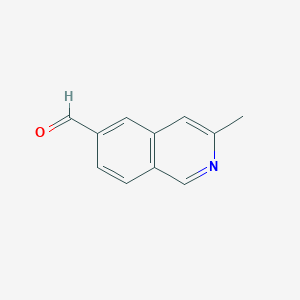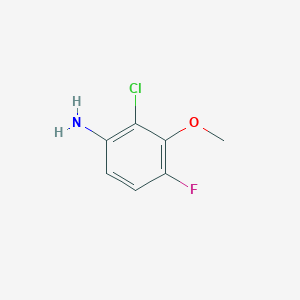![molecular formula C7H9N5 B11916375 1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine CAS No. 930300-12-2](/img/structure/B11916375.png)
1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine is a heterocyclic compound that belongs to the class of bipyrazoles This compound is characterized by the presence of two pyrazole rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms and an amine group at the 5-position
Méthodes De Préparation
The synthesis of 1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole rings. Common starting materials include hydrazine derivatives and 1,3-diketones.
Cyclization: The hydrazine derivatives undergo cyclization with 1,3-diketones to form the pyrazole rings.
Coupling: The two pyrazole rings are then coupled together using a suitable coupling reagent, such as a metal catalyst.
Methylation: The nitrogen atom of one of the pyrazole rings is methylated using a methylating agent like methyl iodide.
Amination: Finally, the amine group is introduced at the 5-position through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.
Applications De Recherche Scientifique
1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Biological Studies: The compound is explored for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine can be compared with other similar compounds, such as:
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound has nitro groups instead of a methyl group and amine group, leading to different chemical properties and applications.
1,1-Diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole:
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This derivative is used in cross-coupling reactions and has applications in organic synthesis.
Propriétés
Numéro CAS |
930300-12-2 |
|---|---|
Formule moléculaire |
C7H9N5 |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
4-(1-methylpyrazol-4-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C7H9N5/c1-12-4-5(2-10-12)6-3-9-11-7(6)8/h2-4H,1H3,(H3,8,9,11) |
Clé InChI |
VPJIDHLGGJAEOZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=C(NN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)


![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)






![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)


![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
